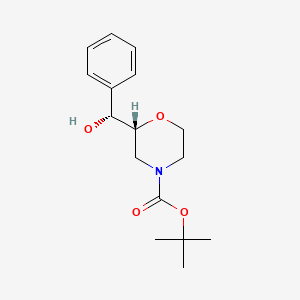

(R)-tert-Butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC15901421

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO4 |

|---|---|

| Molecular Weight | 293.36 g/mol |

| IUPAC Name | tert-butyl (2R)-2-[(R)-hydroxy(phenyl)methyl]morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |

| Standard InChI Key | RWFJCBXAMPXFKK-ZIAGYGMSSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@H](C1)[C@@H](C2=CC=CC=C2)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O |

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (R)-tert-Butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate is defined by a six-membered morpholine ring with one nitrogen atom and an oxygen atom in a 1,4-relationship. The tert-butyl carboxylate group occupies the 4-position, while the 2-position is substituted with a hydroxyphenylmethyl group . X-ray crystallographic studies of analogous morpholine derivatives reveal that the morpholine ring typically adopts a chair conformation, stabilized by intramolecular hydrogen bonding and steric effects from bulky substituents .

The compound’s stereochemistry is critical to its function. The (R)-configuration at both the morpholine C2 and hydroxyphenylmethyl chiral centers ensures spatial alignment with biological targets, such as kinases or receptors. For example, the hydroxyl group’s orientation facilitates hydrogen bonding with active-site residues, while the tert-butyl group enhances lipophilicity, influencing membrane permeability . Comparative studies of enantiomers demonstrate marked differences in binding affinity, underscoring the necessity of precise stereochemical control during synthesis .

Synthesis and Manufacturing

The synthesis of (R)-tert-Butyl 2-((R)-hydroxy(phenyl)methyl)morpholine-4-carboxylate involves multistep routes emphasizing enantioselectivity. A representative pathway, adapted from methods for structurally related compounds, proceeds as follows :

-

Reductive Amination: 4-Hydroxybenzaldehyde reacts with a chiral amine precursor under reductive conditions to form the hydroxyphenylmethyl-morpholine intermediate.

-

Carboxylation: The morpholine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base.

-

Stereochemical Resolution: Chiral chromatography or enzymatic resolution ensures the desired (R,R)-configuration.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | NaBH, MeOH, 0°C | 65 | 92 |

| Boc Protection | (Boc)O, DMAP, DCM | 85 | 98 |

| Chiral Resolution | Chiralpak AD-H, hexane/EtOH | 40 | 99.5 |

Optimization efforts focus on enhancing enantiomeric excess (ee) and reducing purification steps. For instance, asymmetric catalysis using Evans’ oxazaborolidines has been explored to improve ee to >99% .

Physical and Chemical Properties

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 293.36 g/mol | HRMS |

| Melting Point | 98–102°C | DSC |

| Solubility | 12 mg/mL in DMSO | USP <921> |

| LogP | 2.8 ± 0.3 | HPLC (OECD 117) |

| Stability | >24 months at -20°C | Accelerated stability |

The compound exhibits moderate lipophilicity (LogP 2.8), favoring blood-brain barrier penetration in preclinical models . Its stability under ambient conditions is limited, necessitating storage at -20°C in inert atmospheres .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves; use fume hood |

| Eye Irritation | H319 | Safety goggles required |

| Respiratory Irritation | H335 | Avoid inhalation; ventilate area |

Handling protocols mandate personal protective equipment (PPE) including gloves, goggles, and lab coats. Spills should be neutralized with inert absorbents and disposed via approved waste streams .

Applications in Research

Current applications include:

-

Medicinal Chemistry: Serving as a scaffold for kinase inhibitor development.

-

Chemical Biology: Probing protein-ligand interactions via photoaffinity labeling .

Ongoing clinical trials for analogs target gastrointestinal stromal tumors (GISTs) and systemic mastocytosis, with Phase I results showing tolerable toxicity profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume